L-Valine, L-alanyl-L-glutaminylglycyl-
Overview
Description
EA-230 is a synthetic linear tetrapeptide derived from the “pregnancy hormone” human chorionic gonadotropin. It is known for its immunomodulatory and renoprotective properties, making it a potential therapeutic agent for conditions such as renal failure and systemic inflammatory response syndrome .
Preparation Methods
EA-230 is synthesized from beta-human chorionic gonadotropin lysates. The synthetic route involves the cleavage of beta-human chorionic gonadotropin to obtain the tetrapeptide sequence. The reaction conditions typically include the use of specific enzymes and controlled pH levels to ensure the correct cleavage and formation of the tetrapeptide .
Chemical Reactions Analysis
EA-230 undergoes various chemical reactions, including:
Oxidation: EA-230 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, which may alter its structure and bioactivity.
Substitution: EA-230 can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EA-230 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: EA-230 is studied for its role in modulating the immune response and protecting renal function.
Medicine: The compound is being investigated for its potential therapeutic effects in conditions such as sepsis, acute kidney injury, and systemic inflammatory response syndrome.
Industry: EA-230 is used in the development of new immunomodulatory drugs and treatments
Mechanism of Action
EA-230 exerts its effects by targeting specific molecular pathways. It acts as an agonist for the follicle-stimulating hormone receptor and the luteinizing hormone/choriogonadotropin receptor. By binding to these receptors, EA-230 modulates the immune response and enhances renal protection. The compound’s mechanism of action involves the regulation of cytokine production and the inhibition of inflammatory pathways .
Comparison with Similar Compounds
EA-230 is unique compared to other similar compounds due to its specific derivation from human chorionic gonadotropin and its distinct immunomodulatory properties. Similar compounds include:
Beta-human chorionic gonadotropin: The parent compound from which EA-230 is derived.
Other synthetic peptides: Various synthetic peptides with immunomodulatory effects, such as thymosin alpha-1 and interleukin-2
EA-230 stands out due to its specific receptor targets and its potential therapeutic applications in renal protection and immune modulation.
Properties
CAS No. |
503844-09-5 |
---|---|
Molecular Formula |
C15H27N5O6 |
Molecular Weight |
373.40 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H27N5O6/c1-7(2)12(15(25)26)20-11(22)6-18-14(24)9(4-5-10(17)21)19-13(23)8(3)16/h7-9,12H,4-6,16H2,1-3H3,(H2,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t8-,9-,12-/m0/s1 |
InChI Key |
DXRXYJYFADHAPA-AUTRQRHGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
AQGV |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EA-230; NMPF-46; EA230; NMPF46; EA 230; NMPF 46; L-alanyl-L-glutaminylglycyl-L-valine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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